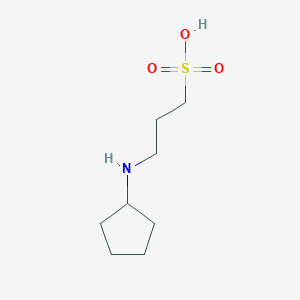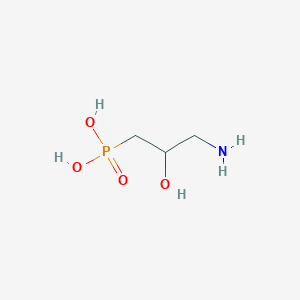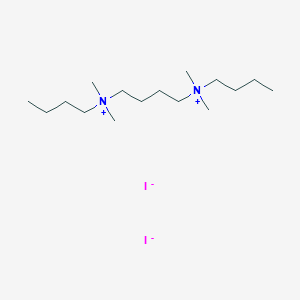
3-(cyclopentylamino)propane-1-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopentylamino)propane-1-sulfonic acid is an organic compound that contains a cyclopentylamine group attached to a propane-1-sulfonic acid moiety. This compound is known for its applications in various scientific fields, including biochemistry and organic synthesis. It is often used as a buffering agent due to its ability to maintain stable pH levels in solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylamino)propane-1-sulfonic acid typically involves the reaction of cyclopentylamine with propane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high purity and yield, making the compound suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-(cyclopentylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amine-containing compounds.
Applications De Recherche Scientifique
3-(cyclopentylamino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is employed in biochemical assays and experiments to ensure optimal conditions for enzyme activity and other biological processes.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: In industrial settings, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(cyclopentylamino)propane-1-sulfonic acid involves its ability to interact with various molecular targets and pathways. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with other molecules. These interactions enable the compound to stabilize pH levels and influence biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(cyclohexylamino)propane-1-sulfonic acid: This compound is structurally similar but contains a cyclohexyl group instead of a cyclopentyl group.
3-(N-morpholino)propanesulfonic acid:
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Also used as a buffering agent, this compound has a hydroxyl group in addition to the amine and sulfonic acid groups.
Uniqueness
3-(cyclopentylamino)propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The cyclopentyl group provides a different steric environment compared to cyclohexyl or morpholine rings, influencing the compound’s interactions and stability in various applications.
Propriétés
Numéro CAS |
720699-45-6 |
|---|---|
Formule moléculaire |
C8H17NO3S |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3-(cyclopentylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO3S/c10-13(11,12)7-3-6-9-8-4-1-2-5-8/h8-9H,1-7H2,(H,10,11,12) |
Clé InChI |
RJZQSWRHTZHGJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)



silane](/img/structure/B14220766.png)

![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
